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Compound of Interest

Compound Name:
4-Pyridazinemethanol, alpha-

methyl-

CAS No.: 50901-47-8

Cat. No.: B3426130 Get Quote

Executive Summary
This application note details the strategic utilization of 4-Pyridazinemethanol,

-methyl- (CAS: 13084-25-8), also known as 1-(pyridazin-4-yl)ethanol, as a divergent core
scaffold in medicinal chemistry.[1]

The pyridazine ring is a "privileged structure" in drug discovery, offering higher water solubility

than phenyl or pyridine bioisosteres and serving as a robust hydrogen bond acceptor. The

-methyl alcohol moiety provides a versatile handle for constructing chiral ether linkages or
accessing metabolic hotspots via redox manipulation.[1] This guide presents three validated
pathways to synthesize novel chemical entities (NCEs) from this core:

Chiral Ether Synthesis via Mitsunobu Coupling.

Ring C-H Functionalization via Minisci Radical Alkylation.

Amine Scaffold Generation via Oxidation and Reductive Amination.
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Property Data

IUPAC Name 1-(pyridazin-4-yl)ethanol

CAS Number 13084-25-8

Molecular Weight 124.14 g/mol

Appearance Viscous yellow oil or low-melting solid

Solubility
High in polar organic solvents (DMSO, MeOH,

DCM); Moderate in water

Key Reactivity
Nucleophilic (OH), Electrophilic (Ring C-3/C-6),

Redox-active (Benzylic-like position)

Structural Insight: The molecule possesses a stereocenter at the

-position.[1] While often supplied as a racemate, enantioselective synthesis or chiral resolution
is critical for final drug candidates to avoid off-target toxicity.

Synthetic Pathways & Protocols
Pathway A: The "Linker" Strategy (Mitsunobu Coupling)
Objective: To install an aryl ether linkage with inversion of configuration, common in kinase

inhibitors (e.g., to mimic the hinge-binding region).

Mechanism: The Mitsunobu reaction activates the secondary alcohol using a

phosphine/azodicarboxylate system, allowing displacement by a phenol nucleophile (

).[2]

Protocol: Synthesis of 4-(1-(3-Fluorophenoxy)ethyl)pyridazine
Note: This protocol assumes the use of racemic starting material.[1] If using chiral alcohol, the

product will have inverted stereochemistry.[3]

Reagents:

Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)
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Nucleophile: 3-Fluorophenol (1.2 eq)[1]

Phosphine: Triphenylphosphine (

) (1.5 eq)[1]

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[1]

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

Preparation: Charge a flame-dried round-bottom flask with 1-(pyridazin-4-yl)ethanol, 3-

Fluorophenol, and

under an inert atmosphere (

or Ar).

Solvation: Add anhydrous THF and cool the mixture to 0 °C using an ice bath.

Activation: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to

prevent side reactions (e.g., hydrazine formation).

Reaction: Remove ice bath and stir at room temperature for 12–16 hours. Monitor by TLC

(EtOAc/MeOH 9:1) or LC-MS.[1]

Workup: Concentrate the reaction mixture under reduced pressure.

Purification: Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate

triphenylphosphine oxide (

).[1] Filter. Purify the filtrate via flash column chromatography (Silica gel, gradient 0-10%
MeOH in DCM).

Validation Point: Successful coupling is indicated by the disappearance of the broad O-H

stretch (~3300

) in IR and the downfield shift of the methine proton in

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-NMR.[1]

Pathway B: Ring C-H Functionalization (Minisci
Reaction)[1]
Objective: To introduce alkyl groups directly onto the electron-deficient pyridazine ring without

pre-functionalization (halogens). This modulates lipophilicity (LogD) and metabolic stability.

Mechanism: Radical alkylation. A carbon-centered radical is generated from a carboxylic acid

using silver catalysis and persulfate oxidation, which attacks the protonated heterocycle.[4][5]

Protocol: Synthesis of 4-(1-hydroxyethyl)-6-isopropylpyridazine
Targeting the C-6 position (alpha to nitrogen, sterically accessible).[1]

Reagents:

Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

Radical Source: Isobutyric acid (5.0 eq)[1]

Catalyst:

(0.2 eq)[1]

Oxidant:

(Ammonium persulfate) (3.0 eq)[1]

Acid: TFA (1.0 eq) in Water/DCM biphasic system or pure Water.[1]

Step-by-Step Procedure:

Solvation: Dissolve 1-(pyridazin-4-yl)ethanol in water (0.2 M) and add TFA (to protonate the

ring, activating it for nucleophilic radical attack).

Radical Precursor: Add isobutyric acid and

.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://prepchem.com/r-1-4-pyridyl-ethanol/
https://pubs.rsc.org/en/content/articlehtml/2021/sc/d1sc02748d
https://en.wikipedia.org/wiki/Minisci_reaction
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://prepchem.com/r-1-4-pyridyl-ethanol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation: Heat the mixture to 40–50 °C.

Addition: Add a solution of ammonium persulfate in water dropwise over 30 minutes.

Caution: Gas evolution (

) will occur.[1]

Reaction: Stir vigorously at 50 °C for 2 hours.

Workup: Basify to pH > 9 using saturated

or dilute NaOH. Extract with DCM (3x).[1]

Purification: The crude mixture may contain regioisomers (C-3 vs C-6).[1] Separate via

preparative HPLC or careful column chromatography (EtOAc/Hexane gradient).[1]

Expert Insight: Pyridazines are highly electron-deficient.[1] The Minisci reaction is superior to

Friedel-Crafts (which fails on these rings) for C-C bond formation.[1]

Pathway C: Redox Morphing (Ketone Synthesis)[1]
Objective: To access the ketone intermediate, 4-acetylpyridazine, which serves as a gateway

for reductive amination or Grignard additions to create tertiary alcohols.

Protocol: Swern Oxidation (Anhydrous Conditions)
Reagents:

Substrate: 1-(pyridazin-4-yl)ethanol (1.0 eq)

Activator: Oxalyl chloride (1.1 eq)[1]

Promoter: DMSO (2.2 eq)[1]

Base: Triethylamine (

) (5.0 eq)[1]

Solvent: Anhydrous DCM
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Step-by-Step Procedure:

Activation: Cool DCM solution of oxalyl chloride to -78 °C. Add DMSO dropwise (gas

evolution). Stir for 15 mins.

Oxidation: Add solution of substrate in DCM dropwise. Stir at -78 °C for 30 mins.

Termination: Add

dropwise. Allow the reaction to warm to room temperature.

Workup: Quench with water. Extract with DCM. Note: Pyridazinyl ketones can be unstable on

silica; use neutral alumina or rapid filtration if purification is needed.

Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the parent alcohol.

Figure 1: Divergent Synthesis Strategy for 4-Pyridazinemethanol Derivatives

1-(pyridazin-4-yl)ethanol
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Figure 1: Divergent Synthesis Strategy. Path A targets ether linkages; Path B modifies the ring

properties; Path C alters the linker functionality.
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Reaction
Pathway

Primary
Reagents

Typical Yield Key Challenge Application

Mitsunobu , DIAD, Phenol 65–85%

Purification from

; Steric

hindrance

Linker synthesis

for fragment-

based drug

discovery

Minisci , Persulfate, R-

COOH
40–60%

Regioselectivity

(C3 vs C6);

Polysubstitution

Late-stage

functionalization

(LSF) to improve

ADME

Oxidation
Oxalyl Chloride,

DMSO
85–95%

Volatility of

ketone; Hydrate

formation

Access to

amines via

reductive

amination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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